N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-(4-FLUOROPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE is a complex organic compound that belongs to the class of triazoloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE typically involves the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorinated aromatic compound is introduced.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE
- N-(4-METHOXYPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE
Uniqueness
N-(4-FLUOROPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased metabolic stability and altered binding affinity to targets.
Properties
Molecular Formula |
C15H10FN5 |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C15H10FN5/c16-10-5-7-11(8-6-10)18-14-15-20-17-9-21(15)13-4-2-1-3-12(13)19-14/h1-9H,(H,18,19) |
InChI Key |
YHIWJUGKUILQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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